molecular formula C12H26N2 B13093900 3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine

3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine

Cat. No.: B13093900
M. Wt: 198.35 g/mol
InChI Key: ZSPZPUJITRNSAN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often require the use of strong bases and reducing agents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is a boronic acid derivative with similar aminomethyl functionality.

    S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) with similar aminomethyl groups.

Uniqueness

3-(Aminomethyl)-N,N,3,5,5-pentamethylcyclohexanamine is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic characteristics are required.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

3-(aminomethyl)-N,N,3,5,5-pentamethylcyclohexan-1-amine

InChI

InChI=1S/C12H26N2/c1-11(2)6-10(14(4)5)7-12(3,8-11)9-13/h10H,6-9,13H2,1-5H3

InChI Key

ZSPZPUJITRNSAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N(C)C)C

Origin of Product

United States

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